2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid is a heterocyclic compound that belongs to the class of pyridazinones. [] Pyridazinones are a class of six-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are found in numerous natural products and pharmaceuticals, making them a significant focus in medicinal chemistry. [] While its specific source in natural products isn't detailed in the provided papers, its structural similarity to known bioactive compounds suggests potential for pharmaceutical research.
2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid is a chemical compound that belongs to the class of pyridazinones, which are characterized by a pyridazine ring structure. This compound features a trifluoromethyl group and an acetic acid moiety, making it of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
This compound can be synthesized through various methods, often involving reactions that modify existing pyridazine derivatives. Its structure suggests potential applications in pharmaceuticals, particularly as a lead compound for developing new therapeutic agents.
The compound is classified as an organic acid and a heterocyclic compound. It is specifically categorized under pyridazinones due to the presence of the pyridazine ring and the keto group at position 6.
The synthesis of 2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid can be achieved through several approaches, typically involving the following steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, using polar aprotic solvents can enhance the solubility of reactants and improve reaction kinetics.
Key structural data includes:
The compound can participate in various chemical reactions, including:
Each reaction requires specific conditions; for instance, esterification typically occurs in acidic media under reflux conditions to drive the reaction towards product formation.
The mechanism of action for 2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid is not fully elucidated but may involve interaction with biological targets such as enzymes or receptors due to its structural features.
Research indicates that compounds with similar structures exhibit activity against phosphodiesterase enzymes, suggesting potential therapeutic applications in modulating cyclic nucleotide levels in cells.
2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid has potential applications in:
The synthesis of the 3,6-disubstituted pyridazinone core begins with strategically designed cyclocondensation reactions. A prevalent approach involves reacting γ-keto acid derivatives with hydrazine hydrate, where 4-aryl-4-oxobutanoic acids serve as optimal precursors. Under controlled reflux conditions in ethanol (70–80°C, 7–10 hours), these compounds undergo spontaneous cyclization to yield 6-substituted-4,5-dihydro-3(2H)-pyridazinones. Subsequent dehydrogenation is essential to achieve the aromatic character of the target scaffold. Sodium 3-nitrobenzenesulfonate hydrate acts as a mild oxidizing agent, facilitating this conversion in aqueous sodium hydroxide at 100°C for 2–3 hours, achieving yields of 50–60% [7]. Alternative oxidants like manganese dioxide or chloranil are documented but may reduce functional group tolerance toward electrophilic substituents [8].
A critical advancement in scaffold functionalization involves the regioselective introduction of the acetic acid moiety at the C-3 position. This is accomplished through N-alkylation of the pyridazinone nitrogen using ethyl chloroacetate, followed by alkaline hydrolysis. Potassium carbonate in dimethylformamide at 60°C provides optimal N-alkylation regioselectivity (>95%), minimizing O-alkylation byproducts. Subsequent saponification employs 2N sodium hydroxide in tetrahydrofuran/water (4:1) at ambient temperature to preserve acid-labile groups [6] [8].
Table 1: Optimization of Pyridazinone Cyclization and Dehydrogenation
Precursor | Cyclization Conditions | Oxidant/ Conditions | Intermediate | Yield (%) |
---|---|---|---|---|
4-(Thiophen-2-yl)-4-oxobutanoic acid | EtOH, N₂H₄·H₂O, 100°C, 7h | NaO₂SC₆H₄NO₂·H₂O, NaOH, 100°C, 2h | 6-(Thiophen-2-yl)pyridazin-3(2H)-one | 53 |
4-(p-Fluorophenyl)-4-oxobutanoic acid | EtOH, N₂H₄·H₂O, 80°C, 8h | MnO₂, Toluene, reflux, 12h | 6-(p-Fluorophenyl)pyridazin-3(2H)-one | 48 |
4-Cyano-4-oxobutanoic acid ethyl ester | i-PrOH, N₂H₄·H₂O, 85°C, 6h | Chloranil, Dioxane, 90°C, 4h | 6-Cyanopyridazin-3(2H)-one | 61 |
Trifluoromethylation at the pyridazinone C-5 position demands precise reagent selection due to the electron-deficient nature of the heterocycle. Electrophilic trifluoromethylation employs reagents like Umemoto’s salt (5-(trifluoromethyl)dibenzothiophenium triflate) or Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). Reactions occur under mild conditions (dichloromethane, 25–40°C) catalyzed by copper(I) iodide (5–10 mol%), leveraging the heterocycle’s susceptibility to electrophilic aromatic substitution. While effective for electron-rich pyridazinones, yields plummet below 35% for unactivated systems due to competing decomposition [2] [5].
Radical-mediated pathways offer superior versatility. Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) generates nucleophilic CF₃⁻ upon activation by fluoride sources (e.g., tetrabutylammonium fluoride or cesium fluoride). This anion attacks electrophilic sites, making C-5 bromo- or iodopyridazinones ideal substrates. Palladium catalysis (Pd(PPh₃)₄, 5 mol%) in tetrahydrofuran at 65°C drives cross-coupling, achieving 70–85% yields. Alternatively, radical trifluoromethylation utilizes Langlois’ reagent (sodium triflinate, CF₃SO₂Na) with tert-butyl hydroperoxide and catalytic copper(II) sulfate. This method proceeds via CF₃• radicals generated in situ, requiring electron-deficient pyridazinones for effective trapping. Microwave irradiation (100°C, 30 min) enhances efficiency, providing 60–75% yields [2] [5] [7].
Table 2: Trifluoromethylation Reagent Comparison for Pyridazinones
Method | Reagent System | Conditions | Compatible Substrates | Yield Range (%) | Scalability |
---|---|---|---|---|---|
Electrophilic | Umemoto’s salt/CuI | DCM, 25°C, 12–24h | Electron-rich pyridazinones | 20–35 | Low |
Nucleophilic (Cross-Coupling) | TMSCF₃/Pd(PPh₃)₄/CsF | THF, 65°C, 8–12h | 5-Halo-pyridazinones | 70–85 | High |
Radical (Oxidative) | CF₃SO₂Na/t-BuOOH/CuSO₄ | MeCN:H₂O (3:1), 100°C (μW), 0.5h | Unactivated pyridazinones | 60–75 | Moderate |
The C-3 acetic acid side chain is typically introduced as an ester (ethyl or tert-butyl) prior to trifluoromethylation to prevent interference with strongly oxidizing or acidic conditions. Hydrolysis of esters to the free acid requires careful optimization to avoid decarboxylation or ring degradation. Ethyl esters undergo efficient deprotection using lithium hydroxide in tetrahydrofuran/water (3:1) at 0–5°C, achieving >90% conversion within 2 hours. In contrast, tert-butyl esters demand acidic conditions, with trifluoroacetic acid in dichloromethane (4:1) at ambient temperature for 1–3 hours providing quantitative deprotection without side reactions [6] [8].
Carboxylate protection during trifluoromethylation is crucial. Ethyl esters tolerate radical conditions (CF₃SO₂Na/t-BuOOH) but are susceptible to nucleophilic attack under TMSCF₃ activation. Orthogonal protection with 2-trimethylsilylethyl esters addresses this limitation; these esters resist nucleophiles and mild acids/bases yet cleave rapidly with tetrabutylammonium fluoride at 25°C. Following deprotection, the acetic acid moiety enables further derivatization via amide coupling (using carbodiimides) or esterification, facilitating prodrug development or bioconjugation [6].
Table 3: Hydrolysis Conditions for C-3 Acetic Acid Ester Derivatives
Ester Group | Reagent | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Notes |
---|---|---|---|---|---|---|
Ethyl | 2N LiOH | THF:H₂O (3:1) | 0–5 | 2 | >90 | Avoids decarboxylation |
tert-Butyl | TFA (20% v/v) | DCM | 25 | 1–3 | Quantitative | Mild, no metal residues |
2-Trimethylsilylethyl | 1M TBAF | THF | 25 | 0.5 | 95 | Orthogonal to other esters |
Regioselective functionalization exploits the differential reactivity of C-3 versus C-5 positions. C-3 modifications primarily target the acetic acid side chain. Activation as an acid chloride (using oxalyl chloride) enables nucleophilic displacement with amines or alcohols to generate amides or esters. Mitsunobu conditions (DIAD/PPh₃) facilitate inversion for chiral alcohol coupling. Notably, the carboxylic acid participates in intramolecular hydrogen bonding with the adjacent N-2 carbonyl, slightly attenuating its reactivity compared to aliphatic acids [6] [8].
C-5 functionalization beyond trifluoromethylation includes halogenation, cross-coupling, or alkylation. Bromination occurs selectively at C-5 using bromine in acetic acid (0°C to 25°C), exploiting the electron-withdrawing effect of the C-3 acetic acid group. Resulting 5-bromopyridazinones serve as intermediates for Sonogashira, Suzuki, or amination reactions. Direct C-H arylation is achievable with aryl iodides under palladium catalysis (Pd(OAc)₂/PivOH) but requires high temperatures (120°C) and exhibits moderate regioselectivity. Additionally, Mannich reactions at C-5 proceed with formaldehyde and secondary amines under weakly acidic conditions, introducing aminomethyl groups for solubility enhancement [1] [6] [8].
Table 4: Regioselective Reactions at Pyridazinone C-3 and C-5 Positions
Position | Reaction Type | Reagents/Conditions | Product | Application Context |
---|---|---|---|---|
C-3 (Acid) | Amide Coupling | EDC·HCl, HOBt, DIPEA, DMF, 25°C | 2-[6-Oxo-5-CF₃-1H-pyridazin-3-yl]-N-arylacetamides | Anticancer agents [8] |
C-5 | Bromination | Br₂, AcOH, 0°C → 25°C, 2h | 5-Bromo-6-oxo-3-(carboxymethyl)-1H-pyridazine | Cross-coupling precursor |
C-5 | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH, 80°C | 5-Alkynyl-6-oxo-3-(carboxymethyl)-1H-pyridazines | Kinase inhibitors [1] |
C-5 | Mannich Reaction | HCHO, morpholine, AcOH cat., EtOH, 60°C | 5-(Morpholinomethyl)-6-oxo-3-(carboxymethyl)-1H-pyridazines | Solubility enhancement |
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8